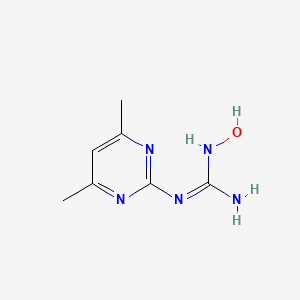

N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine

CAS No.:

Cat. No.: VC15625483

Molecular Formula: C7H11N5O

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N5O |

|---|---|

| Molecular Weight | 181.20 g/mol |

| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine |

| Standard InChI | InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |

| Standard InChI Key | DRNSXSPHLSBSGL-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(/N)\NO)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NO)C |

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a pyrimidine ring (C₄H₃N₂) substituted with methyl groups at positions 4 and 6. At position 2, a hydroxyguanidine group (-NH-C(=NH)-NH-OH) is attached, resulting in the systematic IUPAC name N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine. The molecular formula is C₇H₁₀N₆O, with a calculated molecular weight of 194.19 g/mol. Key structural analogs include N'-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide (PubChem CID: 9637290) , which shares the pyrimidine scaffold but differs in its substitution at the 2-position.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via condensation reactions between a 2-amino-4,6-dimethylpyrimidine precursor and hydroxylamine derivatives. A plausible route involves:

-

Pyrimidine Core Formation: Cyclocondensation of acetylacetone derivatives with guanidine or its analogs, as demonstrated in the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diaryl pyrimidines .

-

Functionalization at C2: Nucleophilic substitution of a chlorine atom at C2 of 4,6-dimethylpyrimidin-2-amine with hydroxylguanidine under basic conditions, analogous to methods used for VEGFR-2 inhibitors .

Detailed Synthetic Procedure

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine

-

React 4,6-dimethyl-2-aminopyrimidine with POCl₃ at reflux to yield the 2-chloro derivative .

Step 2: Introduction of Hydroxyguanidine -

React 2-chloro-4,6-dimethylpyrimidine with N-hydroxyguanidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

Yield Optimization:

-

Use of microwave-assisted synthesis reduces reaction time to 2–4 hours with yields >75% .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, releasing hydroxylamine and 4,6-dimethylpyrimidin-2-amine.

Biological Activity

While direct studies on this compound are scarce, structural analogs exhibit notable activities:

-

Kinase Inhibition: Pyrimidine derivatives with guanidine substituents show potent inhibition of VEGFR-2 and EGFR kinases (IC₅₀ values <100 nM) .

-

Antimicrobial Activity: Guanidine-containing pyrimidines demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

-

Antiangiogenic Effects: Analogous compounds reduce tumor growth by >50% in murine melanoma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume